![molecular formula C15H13F3N2O2 B1329148 N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide CAS No. 946698-12-0](/img/structure/B1329148.png)

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

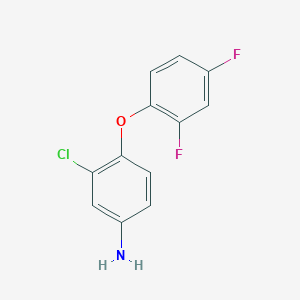

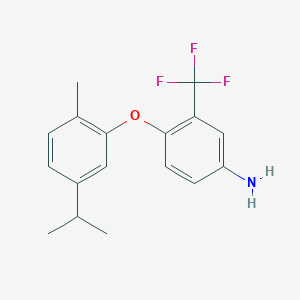

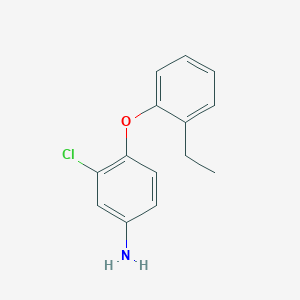

“N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide” is a chemical compound with the molecular formula C15H13F3N2O2 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an N-trifluoromethyl moiety . This moiety is known to have excellent aqueous stability and can show increased metabolic stability and Caco-2 permeability .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 310.27 . N-trifluoromethyl azoles, which share a similar structure, are known to have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .Scientific Research Applications

Herbicidal Activity

N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide derivatives have shown significant promise in herbicidal activities. For instance, Wu et al. (2011) synthesized novel compounds from this class and found them effective against various dicotyledonous weeds, demonstrating their potential in agricultural weed management (Wu et al., 2011).

Pharmacological Potential

Some derivatives of this compound have been explored for their potential in pharmacology. For example, Rani et al. (2014) synthesized a series of compounds and assessed their anticancer, anti-inflammatory, and analgesic activities. Their findings suggest that certain compounds in this class could be developed into therapeutic agents (Rani et al., 2014).

Synthesis and Characterization

The synthesis and characterization of derivatives of this compound have been a subject of research. Man-li Yang (2008) conducted a study on novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, contributing to the understanding of the chemical properties and potential applications of these compounds (Yang Man-li, 2008).

Green Chemistry Applications

The compound has been explored in the context of green chemistry. Zhang Qun-feng (2008) researched the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. This study highlights the environmental benefits of using more sustainable production methods (Zhang Qun-feng, 2008).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of derivatives have been analyzed to understand their chemical behavior better. Boechat et al. (2011) studied the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, contributing to the knowledge of their crystallographic properties (Boechat et al., 2011).

Photoluminescence in Nanomaterials

The application of this compound derivatives in photoluminescence has been explored. Li et al. (2011) investigated the europium complex with functionalized carbon nanotubes, showing the potential of these compounds in developing new photoluminescent nanomaterials (Li et al., 2011).

Crop Protection

The compound has also been used in the agricultural sector for crop protection. Tseng and Li (1984) found that mefluidide, a derivative of this compound, could protect crops like cucumber and corn from chilling injury, highlighting its potential use in agriculture (Tseng & Li, 1984).

Future Directions

N-trifluoromethyl azoles, which share a similar structure with “N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide”, are suggested to be valuable substructures to be considered in medicinal chemistry . It is expected that many novel applications of these compounds will be discovered in the future .

Mechanism of Action

Target of Action

Compounds with similar structures, such as fluoxetine, are known to target the serotonin reuptake transporter protein . This protein plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation, in the synaptic cleft .

Mode of Action

While the exact mode of action for N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide is not specified, we can infer from related compounds. For instance, fluoxetine, which shares a similar trifluoromethylphenyl structure, works by blocking the reuptake of serotonin. This action increases the concentration of serotonin in the synaptic cleft, enhancing its effects .

Biochemical Pathways

By blocking the reuptake of serotonin, it could potentially amplify the signal transduction of the serotonin pathway, leading to downstream effects such as mood elevation .

Result of Action

Based on the potential target and mode of action, it can be hypothesized that the compound might lead to an increase in serotonin activity, which could potentially result in mood elevation or other effects related to serotonin signaling .

Properties

IUPAC Name |

N-[3-[4-amino-3-(trifluoromethyl)phenoxy]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2/c1-9(21)20-10-3-2-4-11(7-10)22-12-5-6-14(19)13(8-12)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYJDHOPDWXOJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)

![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)